molecular formula C21H23N5O2 B7069157 N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide

Cat. No.: B7069157
M. Wt: 377.4 g/mol
InChI Key: FEAAMMCZCNEKPB-UHFFFAOYSA-N
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Description

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(25-18-9-5-2-6-10-18)19(13-16-7-3-1-4-8-16)26-21(28)22-12-11-17-14-23-24-15-17/h1-10,14-15,19H,11-13H2,(H,23,24)(H,25,27)(H2,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAAMMCZCNEKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)NCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide typically involves multi-step reactions starting from commercially available reagents. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-diphenyl-2-[2-(1H-pyrazol-4-yl)ethylcarbamoylamino]propanamide is unique due to its specific substitution pattern and the presence of both pyrazole and carbamoylamino groups.

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